![molecular formula C11H23Cl2FN2O B1485292 1-[(4-Fluorooxan-4-yl)methyl]piperidin-4-amine dihydrochloride CAS No. 2098129-47-4](/img/structure/B1485292.png)
1-[(4-Fluorooxan-4-yl)methyl]piperidin-4-amine dihydrochloride
Overview
Description
1-[(4-Fluorooxan-4-yl)methyl]piperidin-4-amine dihydrochloride, also known as 4-FOMA, is a novel synthetic compound that has been widely studied in recent years due to its potential therapeutic applications. 4-FOMA is a derivative of piperidin-4-amine and has a fluoroalkyl group attached to the nitrogen atom. It has been found to have a variety of biological activities, such as analgesic, anti-inflammatory, and anti-tumor effects. In addition, 4-FOMA has also been shown to have an inhibitory effect on the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Scientific Research Applications
Synthesis of Key Intermediates
- A practical synthesis approach for a key intermediate in the preparation of potent deoxycytidine kinase (dCK) inhibitors is described, highlighting the conversion of commercially available precursors into a new class of dCK inhibitors. This process provides an economical alternative to traditional synthesis methods (Zhang et al., 2009).
Conformational and Structural Analysis
- Studies involving the crystal structure and conformational analysis of a chemically related compound provide insights into its solid and solution conformations, thermal stability, phase transitions, and polymorphism, contributing to the understanding of its physical and chemical properties (Ribet et al., 2005).
Pharmacological Applications
- Research on novel Aurora kinase inhibitors indicates the potential of related compounds in treating cancer, highlighting the importance of these chemical structures in developing therapeutic agents (ロバート ヘンリー,ジェームズ, 2006).
Drug Metabolism and Pharmacokinetics
- The impact of hydrolysis-mediated clearance on the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors was investigated, emphasizing the importance of chemical stability and enzymatic hydrolysis in drug design and development (Teffera et al., 2013).
properties
IUPAC Name |
1-[(4-fluorooxan-4-yl)methyl]piperidin-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2O.2ClH/c12-11(3-7-15-8-4-11)9-14-5-1-10(13)2-6-14;;/h10H,1-9,13H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKGJNDWUVKRMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2(CCOCC2)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Cl2FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Fluorooxan-4-yl)methyl]piperidin-4-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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